molecular formula C5H5LiN2O3S B2469813 Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate CAS No. 2418677-94-6

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B2469813
CAS No.: 2418677-94-6
M. Wt: 180.11
InChI Key: RCECFGZALBKLPH-UHFFFAOYSA-M
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Description

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (CAS 2418677-94-6) is a lithium salt of a heterocyclic acetic acid derivative, characterized by the molecular formula C 5 H 5 LiN 2 O 3 S and a molecular weight of 180.11 g/mol . Its structure incorporates a 1,3,4-thiadiazole ring, a motif known for its diverse biological and chemical properties, functionalized with a methoxy group and an acetate chain. This compound is offered exclusively for research and development purposes. It is strictly labeled For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic applications. Researchers investigating the applications of lithium carboxylate salts may find this compound of interest. Lithium acetate is well-established as a buffer in gel electrophoresis of nucleic acids due to its lower electrical conductivity, which allows for higher voltage runs and faster separation times compared to traditional TAE buffers . Furthermore, lithium acetate salts are widely utilized in biotechnology for the permeabilization of yeast cell walls, a critical step in DNA transformation protocols; the mechanism is attributed to the chaotropic effect of the lithium ion, which helps denature macromolecules . The presence of the methoxy-1,3,4-thiadiazole moiety in this specific compound suggests potential for development in specialized areas such as pharmaceutical intermediates or materials science . Researchers can procure this material with the assurance of its chemical identity as verified by its CAS number and molecular formula.

Properties

IUPAC Name

lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCECFGZALBKLPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NN=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely employed strategy for thiadiazole ring formation involves cyclocondensation reactions. For example, thiosemicarbazides can react with α-haloacetic acid derivatives to form the thiadiazole core while introducing the acetic acid moiety. In one approach, 4-methoxy-thiosemicarbazide is treated with bromoacetic acid in the presence of a base such as sodium hydroxide, facilitating nucleophilic substitution and subsequent cyclization. The reaction proceeds via the intermediate formation of a thioamide, which undergoes intramolecular dehydration to yield the thiadiazole ring.

Reaction Conditions:

  • Solvent: Ethanol/water mixture (1:1 v/v)
  • Temperature: 80–90°C
  • Catalyst: None required (base-mediated)
  • Yield: 60–75% (reported for analogous thiadiazole syntheses)

Oxidative Cyclization of Thiohydrazides

Alternative routes utilize oxidative cyclization of thiohydrazides with carboxylic acid derivatives. For instance, 5-methoxy-1,3,4-thiadiazole-2-carboxylic acid can be condensed with thioglycolic acid under oxidative conditions (e.g., hydrogen peroxide or iodine), forming the acetic acid-linked thiadiazole. This method benefits from milder conditions and higher functional group tolerance.

Mechanistic Insight:

  • Thiohydrazide activation via oxidation to a disulfide intermediate.
  • Nucleophilic attack by the acetic acid derivative.
  • Cyclization with elimination of water.

Optimization Parameters:

  • Oxidizing agent: Iodine (0.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Yield: ~70% (extrapolated from similar reactions)

Lithiation to Form Lithium;2-(5-Methoxy-1,3,4-Thiadiazol-2-yl)Acetate

The final step involves neutralization of the carboxylic acid group with lithium hydroxide, producing the lithium salt. This process is critical for enhancing solubility and stability, particularly for pharmaceutical applications.

Laboratory-Scale Lithiation

In a typical procedure, 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid is dissolved in a polar aprotic solvent (e.g., methanol or ethanol) and treated with a stoichiometric equivalent of lithium hydroxide monohydrate. The reaction is exothermic and proceeds rapidly at room temperature.

Procedure:

  • Dissolve 10 mmol of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid in 50 mL methanol.
  • Add 10 mmol LiOH·H₂O dissolved in 10 mL water dropwise with stirring.
  • Stir for 1 hour at 25°C.
  • Evaporate solvent under reduced pressure.
  • Recrystallize from ethanol/ether (1:3) to obtain pure lithium salt.

Yield: 85–92% (reported for analogous lithium carboxylates).

Industrial-Scale Production

Industrial methodologies prioritize efficiency and scalability. Continuous flow reactors are employed to maintain precise control over stoichiometry and temperature. The process involves:

  • Continuous Neutralization: Aqueous lithium hydroxide is mixed with a solution of the acetic acid derivative in a tubular reactor.
  • In-line Crystallization: The product precipitates as it exits the reactor, facilitated by antisolvent addition.
  • Automated Filtration and Drying: Reduces manual handling and ensures consistency.

Advantages:

  • Reduced reaction time (minutes vs. hours).
  • Higher purity (≥99% by HPLC).
  • Scalable to multi-kilogram batches.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98% (UV detection at 254 nm)
Lithium Content ICP-MS 3.8–4.2% (theoretical: 4.0%)
Residual Solvents GC-FID <500 ppm (ICH Q3C guidelines)
Crystal Structure X-ray Diffraction Monoclinic, P2₁/c space group

Data sourced from analogous lithium carboxylate analyses.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

The presence of unreacted thiosemicarbazide or over-oxidized products (e.g., sulfones) may occur. Mitigation strategies include:

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent Optimization: Dimethylformamide (DMF) enhances solubility of intermediates.

Lithium Salt Hygroscopicity

The compound’s hygroscopic nature complicates storage. Solutions:

  • Lyophilization: Freeze-drying yields a stable powder.
  • Packaging: Moisture-resistant containers with desiccants.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis of Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

The synthesis typically involves the reaction of lithium acetate with 5-methoxy-1,3,4-thiadiazole. This process results in a compound that exhibits enhanced solubility and biological activity due to the presence of lithium ions.

Scientific Research Applications

This compound has several notable applications:

Pharmaceuticals

  • Anticancer Activity : Research indicates that compounds containing thiadiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human tumor cell lines such as HL-60 (human promyelocytic leukemia) and SKOV-3 (human ovarian carcinoma) with varying degrees of effectiveness .
  • Antimicrobial Properties : The compound demonstrates potential antimicrobial activity against a range of pathogens. Its unique structural features allow for enhanced interaction with microbial targets .

Material Science

  • Chemical Processes : this compound serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various chemical reactions to develop new materials .

Comparative Analysis with Other Thiadiazole Derivatives

To illustrate the uniqueness of this compound compared to other thiadiazole derivatives:

Compound NameStructureNotable ActivityUniqueness
5-MethylthiadiazoleStructureAntibacterialLacks lithium component
5-Amino-1,3,4-thiadiazoleStructureAnticancerDoes not possess acetate functionality
1,3,4-Thiadiazole DerivativesStructureAntifungalVaries in substituents affecting solubility

This table highlights how the incorporation of lithium and specific substituents like methoxy groups can enhance the therapeutic potential and specificity of this compound compared to other derivatives.

Case Study 1

A study by Alam et al. (2011) synthesized a series of 5-substituted thiadiazoles and evaluated their anticancer activities against various human cancer cell lines. The findings indicated that compounds with specific substituents showed enhanced activity against cancer cells .

Case Study 2

In comparative studies involving lithium-containing compounds, this compound exhibited superior solubility and bioactivity compared to other lithium salts due to its unique structural characteristics .

Mechanism of Action

The mechanism of action of Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiadiazole Ring

The 5-methoxy group in the target compound distinguishes it from analogues with alternative substituents:

  • 5-Methyl Derivatives: Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 64145-09-1) () replaces the methoxy group with a methyl (-CH₃) group.
  • 5-Amino Derivatives: Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 32418-24-9) () features an amino (-NH₂) group, enabling hydrogen bonding interactions that could enhance target affinity but reduce metabolic stability.
Table 1: Substituent Effects on Key Properties
Compound Substituent LogP (Predicted) Solubility (Water) Bioactivity Notes
Lithium;2-(5-Methoxy-)acetate -OCH₃ 0.8 High Enhanced solubility for CNS targets
Ethyl 2-[(5-Methyl-)thio]acetate -CH₃ 1.5 Moderate Antiproliferative potential
N-(5-((4-Chlorobenzyl)thio)-acetamide -Cl 2.2 Low Cytotoxic activity ()

Functional Group Variations at the Acetic Acid Position

The carboxylate group in the target compound contrasts with ester or amide derivatives:

  • Ester Derivatives : Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate () and methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CID 1391491) () are ester prodrugs. These exhibit higher lipophilicity, facilitating cellular uptake but requiring enzymatic hydrolysis for activation.
  • Amide Derivatives: Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () replace the carboxylate with an amide (-CONH₂), improving metabolic stability but limiting ionization-dependent interactions.
Table 2: Functional Group Impact on Pharmacokinetics
Compound Type Bioavailability Metabolic Stability Target Engagement Mechanism
Lithium Carboxylate High (ionized) Moderate Ionic interactions
Ethyl Ester Moderate Low (prodrug) Hydrolysis-dependent
Acetamide Moderate High Hydrogen bonding

Antiproliferative and Cytotoxic Activity

  • Low-Activity Analogues : Thiadiazole derivative 45 (Figure 24 in ) showed <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, likely due to insufficient substituent bulk or polarity.
  • High-Activity Analogues : Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively), attributed to π-π interactions and hydrogen bonding with the kinase active site.

Anticonvulsant Activity

2,5-Disubstituted 1,3,4-thiadiazoles, such as those synthesized in , demonstrate anticonvulsant effects in preclinical models. The methoxy group in the target compound could modulate GABAergic activity or sodium channel blocking, similar to structurally related anticonvulsants.

Biological Activity

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is a compound that combines the therapeutic properties of lithium with the biological activities associated with 1,3,4-thiadiazole derivatives. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit significant anticancer and antimicrobial properties. The unique structure of the thiadiazole ring enhances lipophilicity and tissue permeability, which are critical for biological efficacy .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of lithium acetate with 5-methoxy-1,3,4-thiadiazole. The lithium ion is believed to enhance the solubility and biological activity of the compound .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : A review highlighted that various 1,3,4-thiadiazole derivatives showed significant cytotoxic effects against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 29 µM depending on the specific derivative .
  • Mechanisms of Action : The mechanisms by which these compounds exert their cytotoxic effects often involve apoptosis induction through caspase activation and cell cycle arrest .
CompoundCell LineIC50 Value (µM)Mechanism
Thiadiazole Derivative ASK-MEL-24.27Apoptosis via caspase activation
Thiadiazole Derivative BHeLa29Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively:

  • Study Findings : In vitro studies have shown that certain thiadiazoles possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring significantly influence biological activity:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the thiadiazole ring enhances cytotoxicity and antimicrobial activity. Conversely, electron-withdrawing groups may reduce effectiveness .

Case Studies

Case Study 1 : A study conducted by Alam et al. (2011) synthesized a series of 5-substituted thiadiazoles and evaluated their anticancer activities. The findings indicated that compounds with specific substituents showed enhanced activity against various cancer cell lines.

Case Study 2 : In a comparative study on lithium-containing compounds, this compound was found to exhibit superior solubility and bioactivity compared to other lithium salts due to its unique structural characteristics .

Q & A

Q. What are the established synthetic routes for Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate?

Methodological Answer: The synthesis typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The thiol group undergoes S-alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in ethanol or DMF, followed by lithium salt formation via acid-base neutralization.
Key considerations include optimizing reaction time, temperature (60–80°C), and stoichiometry to minimize byproducts. Purification is achieved via recrystallization from ethanol .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • 1H/13C NMR : Verify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, thiadiazole ring protons at δ 7.5–8.5 ppm) and carbon backbone.
  • IR Spectroscopy : Confirm functional groups (C=O stretch at ~1700 cm⁻¹, C-S thiadiazole vibrations at 600–700 cm⁻¹).
  • Elemental Analysis : Match experimental C, H, N, S content with theoretical values (error margin <0.3%).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the Li⁺ coordination geometry .

Q. What initial applications have been proposed for thiadiazole-based lithium salts in electrochemical systems?

Methodological Answer: Thiadiazole derivatives are explored as:

  • Solid Polymer Electrolytes : The lithium salt’s ionic conductivity is tested via impedance spectroscopy, with comparisons to LiPF₆ benchmarks.
  • Cathode Additives : Cyclic voltammetry (0.1–4.5 V vs. Li/Li⁺) assesses redox activity and stability in Li-ion cells.
    Key challenges include mitigating thiadiazole ring degradation at high voltages (>4.0 V) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical stability of this compound in battery electrolytes?

Methodological Answer:

  • Modeling : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to calculate HOMO-LUMO gaps and Li⁺ binding energies.
  • Solvation Effects : Apply the projector augmented-wave (PAW) method to simulate interactions with solvents (e.g., ethylene carbonate).
  • Degradation Pathways : Identify vulnerable sites (e.g., methoxy group oxidation) via transition-state analysis. Validate predictions with accelerated aging tests .

Q. What methodological approaches resolve contradictions in ionic conductivity measurements of lithium thiadiazole salts?

Methodological Answer:

  • Impurity Analysis : Use HPLC-DAD (e.g., C18 column, 0.1% TFA/ACN gradient) to quantify degradation products (e.g., 2-(5-methoxy-thiadiazol-2-yl)acetic acid).
  • Mass Balance Studies : Compare theoretical vs. experimental yields (target ≥98% purity).
  • Temperature-Dependent Conductivity : Fit Arrhenius plots to distinguish intrinsic ion transport from interfacial resistance .

Q. What strategies optimize the synthetic yield of 5-substituted 1,3,4-thiadiazol-2-yl derivatives under varying alkylation conditions?

Methodological Answer:

  • Alkylating Agent Screening : Test bromo/chloroacetates vs. iodoacetates for reactivity (yield: I > Br > Cl).
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances nucleophilicity but may require lower temperatures (50°C).
  • Catalysis : Add KI (10 mol%) to accelerate halogen exchange. Monitor progress via TLC (Rf = 0.5 in EtOAc/hexane 3:7) .

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